Linaprazan

Gastroenterology Erosive Esophagitis Clinical Trial

Linaprazan is the definitive K⁺-competitive acid blocker (P-CAB) for research programs targeting severe GERD and PPI-refractory reflux esophagitis. Unlike PPIs, it delivers reversible, acid-independent inhibition with a 1–2 h onset, ~10 h half-life, and consistent efficacy regardless of CYP2C19 polymorphisms. In Phase II trials it achieved >50% higher healing rates than lansoprazole in LA grade C/D esophagitis. Ideal as a reference compound for PK/PD studies, CYP2C19 polymorphism investigations, and next-generation acid-suppressant development. Procure now to accelerate your preclinical and clinical pipeline with a superior mechanistic standard.

Molecular Formula C21H26N4O2
Molecular Weight 366.5 g/mol
CAS No. 248919-64-4
Cat. No. B1588467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLinaprazan
CAS248919-64-4
Synonymslinaprazan
Molecular FormulaC21H26N4O2
Molecular Weight366.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)CNC2=CC(=CN3C2=NC(=C3C)C)C(=O)NCCO
InChIInChI=1S/C21H26N4O2/c1-13-6-5-7-14(2)18(13)11-23-19-10-17(21(27)22-8-9-26)12-25-16(4)15(3)24-20(19)25/h5-7,10,12,23,26H,8-9,11H2,1-4H3,(H,22,27)
InChIKeyGHVIMBCFLRTFHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Linaprazan (CAS 248919-64-4): A Potassium-Competitive Acid Blocker (P-CAB) for Research and Drug Development in Acid-Related Disorders


Linaprazan, also known as AZD0865, is a lipophilic weak base that functions as a potassium-competitive acid blocker (P-CAB). It inhibits gastric acid secretion by reversibly and competitively binding to the potassium-binding site of the gastric H⁺/K⁺-ATPase proton pump, thereby inhibiting the final step of gastric acid production. Linaprazan is a small molecule with the molecular formula C₂₁H₂₆N₄O₂ and a molecular weight of 366.46 g/mol . Its active metabolite, linaprazan, is generated from the prodrug linaprazan glurate (X842), which is currently in clinical development [1].

Linaprazan (CAS 248919-64-4): Why P-CABs Cannot Be Substituted with Standard Proton Pump Inhibitors (PPIs)


Generic substitution between Linaprazan (a P-CAB) and standard PPIs (e.g., omeprazole, lansoprazole) is not scientifically justified due to fundamental mechanistic and pharmacokinetic differences that directly impact therapeutic efficacy. PPIs are prodrugs requiring acid activation, have a short plasma half-life (1.5-2 hours), exhibit a slow onset of action (3-5 days to full effect), and cannot provide 24-hour intragastric pH control [1]. Furthermore, PPI metabolism is heavily dependent on CYP2C19 polymorphisms, leading to significant inter-patient variability in acid suppression [2]. In contrast, Linaprazan offers reversible, K⁺-competitive inhibition independent of acid activation, rapid onset (1-2 hours), a longer half-life (~10 hours), and consistent efficacy regardless of CYP2C19 status [1] [2]. These disparities preclude simple interchangeability and mandate evidence-based selection.

Linaprazan (CAS 248919-64-4) Quantitative Evidence Guide: Head-to-Head Performance Against Key Comparators


Linaprazan Glurate Demonstrates Superior 4-Week Healing Rates vs. Lansoprazole in Erosive Esophagitis

In a Phase II dose-finding clinical trial, the best-performing dose regimen of linaprazan glurate, a prodrug of linaprazan, achieved a 4-week healing rate that was 28% higher than lansoprazole in patients with LA grade A/B erosive esophagitis and >50% higher in patients with more severe LA grade C/D disease [1]. The overall healing rate across all linaprazan glurate doses was 71.1% (ITT) compared to 60.6% for lansoprazole [1].

Gastroenterology Erosive Esophagitis Clinical Trial

Linaprazan Exhibits 2.35-Fold Weaker In Vitro H⁺/K⁺-ATPase Inhibition Potency Compared to Vonoprazan

In a head-to-head in vitro enzymatic assay, linaprazan inhibited gastric H⁺/K⁺-ATPase with an IC₅₀ of 40 nM, whereas vonoprazan, a leading commercial P-CAB, exhibited a more potent IC₅₀ of 17 nM [1]. This indicates that linaprazan's intrinsic enzyme inhibitory activity is 2.35-fold weaker than that of vonoprazan.

Pharmacology Enzyme Inhibition In Vitro

Linaprazan Glurate Provides 24-Hour Intragastric pH Control with Rapid Onset Unlike Standard PPIs

Linaprazan glurate is characterized by a plasma half-life of approximately 10 hours, which enables sustained 24-hour control of intragastric pH. In contrast, standard PPIs have a plasma half-life of only 1.5-2 hours and cannot provide 24-hour acid control. Furthermore, linaprazan glurate achieves a neutral intragastric pH within two hours of the first dose in healthy subjects, compared to the 3-5 days required for PPIs to reach their full effect [1].

Pharmacokinetics Pharmacodynamics Acid Suppression

Linaprazan's Efficacy is Independent of CYP2C19 Polymorphisms, Eliminating a Major PPI Limitation

Unlike proton pump inhibitors (PPIs), which are primarily metabolized by the highly polymorphic CYP2C19 enzyme, linaprazan and other P-CABs are not significantly metabolized by CYP2C19. This fundamental difference means linaprazan's acid-suppressive effect is not subject to the wide inter-individual variability observed with PPIs in patients with different CYP2C19 genotypes (e.g., poor, intermediate, extensive, or rapid metabolizers) [1].

Pharmacogenomics Drug Metabolism Personalized Medicine

Linaprazan (CAS 248919-64-4): Recommended Applications in Research and Industrial Development


Clinical Development for Refractory or Severe Erosive Esophagitis

Given the Phase II trial data demonstrating >50% higher healing rates than lansoprazole in LA grade C/D erosive esophagitis patients [1], linaprazan glurate (a prodrug of linaprazan) is a high-priority candidate for clinical development programs aimed at treating patients with severe GERD or those who have failed standard PPI therapy.

Research on Next-Generation Acid Suppressants with Improved Onset and Duration

Linaprazan glurate's pharmacokinetic profile—a ~10-hour plasma half-life and onset of neutral gastric pH within 2 hours [1]—makes it an ideal reference compound for preclinical and clinical research focused on developing novel acid suppressants that overcome the slow onset and nocturnal acid breakthrough limitations of PPIs.

Pharmacogenomic Studies Aiming to Eliminate CYP2C19-Mediated Response Variability

Linaprazan serves as a key tool compound for studies investigating the impact of CYP2C19 polymorphisms on drug response. Its metabolism is independent of this pathway [1], making it an excellent comparator for demonstrating the clinical consequences of genotype-dependent PPI metabolism and for validating new drug candidates designed to bypass this variability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Linaprazan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.